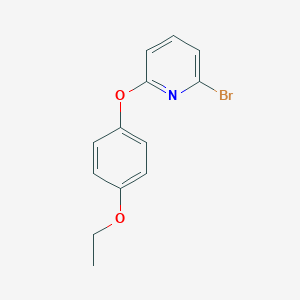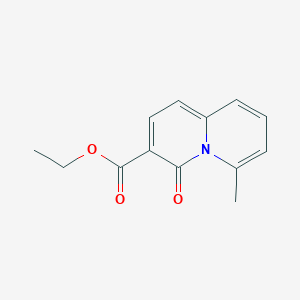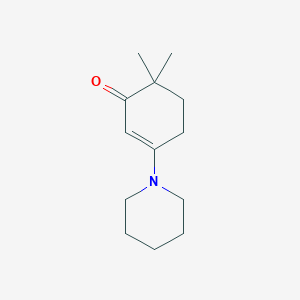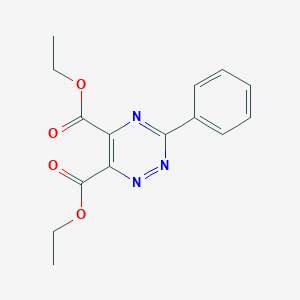
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a chemical compound with a unique structure that includes a quinoline ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its distinctive properties and reactivity, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves the reaction of anilines with malonic acid equivalents. Other methods include the reaction of anthranilic acid derivatives or alternative methods such as Methods C and D .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions: ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.
科学研究应用
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial and anticancer properties . Additionally, it has applications in the development of new materials and industrial processes.
作用机制
The mechanism of action of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be compared with other similar compounds such as 4-hydroxy-2-quinolones and their derivatives . These compounds share a similar quinoline ring structure but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
These compounds are known for their diverse applications in medicinal chemistry, including their use as antimicrobial and anticancer agents .
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25g/mol |
IUPAC 名称 |
ethyl 1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-8(2)14(17)10-7-5-4-6-9(10)12(11)15/h4-7,17H,3H2,1-2H3 |
InChI 键 |
VMHWBGQENVYJHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


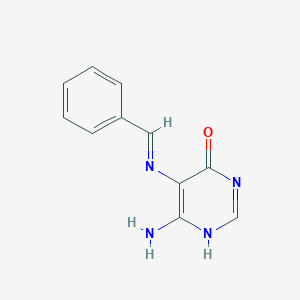
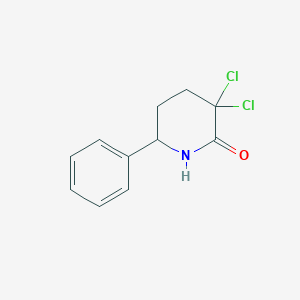
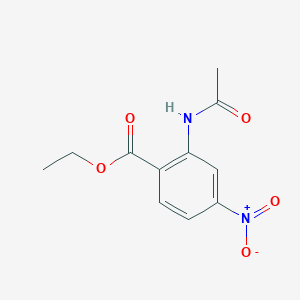
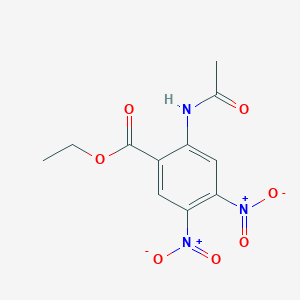
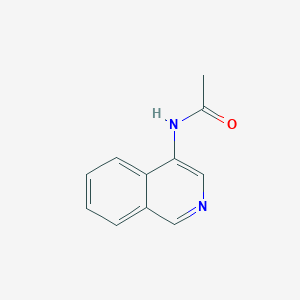
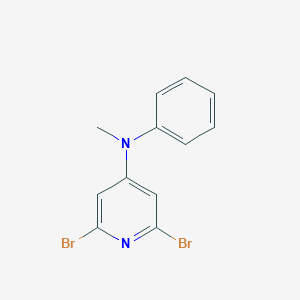
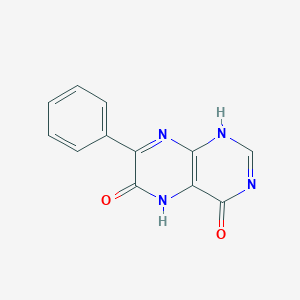
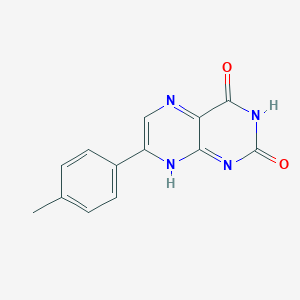
![6-Amino-5-[(4-methylbenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372867.png)
